Aqueous Solubility and Hydrogen-Bonding Advantage
The target compound incorporates a carboxylic acid substituent that fundamentally alters its physicochemical profile relative to the simplest salicylaldehyde thiosemicarbazone (STSC, CAS 5351-90-6). The target compound exhibits logP of 1.82 and logD (pH 7.4) of −2.19, compared with STSC which has logP of 1.65 and XLogP3 of 0.8 . The negative logD value indicates that the target compound is predominantly ionized at physiological pH, conferring substantially higher aqueous solubility — a critical advantage for biochemical assay preparation without DMSO co-solvent artifacts. Additionally, the target compound possesses 7 hydrogen-bond acceptors and 5 hydrogen-bond donors versus only 3 acceptors and 3 donors for STSC, enabling more extensive intermolecular interactions with biological targets . The topological polar surface area (TPSA) of the target compound is 85.9 Ų compared with approximately 103 Ų for STSC, reflecting a more compact polar surface despite the additional carboxylic acid group .
| Evidence Dimension | Lipophilicity, ionization, and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | logP = 1.82; logD (pH 7.4) = −2.19; HBA = 7; HBD = 5; TPSA = 85.9 Ų |
| Comparator Or Baseline | Salicylaldehyde thiosemicarbazone (STSC, CAS 5351-90-6): logP = 1.65; XLogP3 = 0.8; HBA = 3; HBD = 3; TPSA ≈ 103 Ų |
| Quantified Difference | ΔlogP ≈ +0.17 (more lipophilic neutral form); ΔlogD ≈ −3.0 (substantially more hydrophilic ionized form); ΔHBA = +4; ΔHBD = +2; ΔTPSA ≈ −17 Ų |
| Conditions | Calculated physicochemical properties from ChemDiv (target) and BOC Sciences (STSC) vendor datasheets; logD measured at pH 7.4 |
Why This Matters
For procurement decisions, the carboxylic acid group confers dramatically higher aqueous solubility at assay pH, reducing the need for DMSO and minimizing solvent-related false positives in biochemical screens.
